molecular formula C22H29N7O4 B10836449 Tricyclic heterocycle derivative 6

Tricyclic heterocycle derivative 6

Cat. No.: B10836449
M. Wt: 455.5 g/mol
InChI Key: CBLPHWVBNDVSJU-CQSZACIVSA-N
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Description

Tricyclic heterocycle derivative 6 is a compound characterized by its three-ring structure, which includes heteroatoms such as nitrogen, oxygen, or sulfur. These heterocyclic compounds are significant in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tricyclic heterocycle derivative 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various substituted tricyclic compounds, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

Tricyclic heterocycle derivative 6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricyclic heterocycle derivative 6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tricyclic heterocycle derivative 6 include other tricyclic heterocycles such as pyridodipyrimidines and piperidine derivatives .

Uniqueness

What sets this compound apart is its unique combination of heteroatoms and the specific arrangement of its tricyclic structure. This gives it distinct chemical properties and biological activities that are not found in other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Properties

Molecular Formula

C22H29N7O4

Molecular Weight

455.5 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C22H29N7O4/c1-6-7-11-28-16-17(24-19-26(5)15(30)13-29(19)18(16)31)25-20(28)27-10-8-9-14(12-27)23-21(32)33-22(2,3)4/h14H,8-13H2,1-5H3,(H,23,32)/t14-/m1/s1

InChI Key

CBLPHWVBNDVSJU-CQSZACIVSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCC[C@H](C4)NC(=O)OC(C)(C)C

Canonical SMILES

CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCCC(C4)NC(=O)OC(C)(C)C

Origin of Product

United States

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